Flutax 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

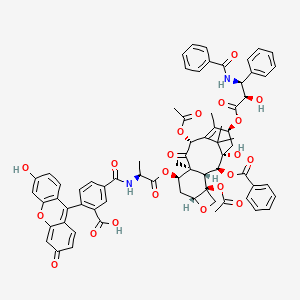

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52+,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWJJMCMRRQCSY-ADONSEPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H66N2O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flutax 1: An In-depth Technical Guide on its Mechanism of Action on Microtubules

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanism of Flutax 1, a fluorescent taxoid, and its effects on microtubule structure and function. It consolidates key quantitative data, outlines relevant experimental methodologies, and illustrates the underlying biological pathways.

Introduction to this compound

This compound is a fluorescent derivative of paclitaxel (Taxol®), where a fluorescein moiety is attached to the C-7 position of the taxol core via an L-alanyl linker.[1] Like its parent compound, this compound is a potent microtubule-stabilizing agent.[2] Its intrinsic fluorescence allows for the direct visualization and investigation of microtubule dynamics in living cells and in vitro, making it an invaluable tool in cell biology and cancer research.[3] this compound binds to the taxoid-binding site on β-tubulin, promoting the assembly of tubulin dimers into microtubules and suppressing their dynamic instability, which ultimately leads to cell cycle arrest and apoptosis.[4]

Core Mechanism of Action on Microtubules

The primary mechanism of this compound involves its direct interaction with tubulin, the fundamental protein subunit of microtubules. This interaction fundamentally alters microtubule properties, shifting the equilibrium from depolymerization towards stabilization.

Binding to the β-Tubulin Subunit

This compound binds with high affinity to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding site is located on the inner surface of the microtubule, facing the lumen. The binding of this compound is a multi-step process, beginning with a rapid, diffusion-controlled bimolecular reaction, followed by at least two slower conformational rearrangements of the microtubule structure. One of these rearrangements results in a detectable 2-nm increase in the microtubule's diameter. This compound competes directly with paclitaxel for this binding site, though its relative affinity is approximately eightfold lower. The accessibility of this site from the exterior of the microtubule suggests that taxoids bind directly from the bulk solution to an exposed site, potentially located between protofilaments.

Promotion of Microtubule Assembly and Hyper-stabilization

Similar to paclitaxel, this compound is capable of inducing the polymerization of tubulin dimers into microtubules, even in the absence of the typically required GTP. It effectively drives inactive, GDP-liganded tubulin into a polymeric state. Once bound, this compound locks the tubulin subunits into a conformation that strengthens both longitudinal and lateral contacts within the microtubule lattice. This enhanced stability counteracts the natural dynamic instability of microtubules, a process of stochastic switching between phases of growth and shrinkage that is essential for their cellular functions. The drug potently suppresses the rate and extent of microtubule shortening and growing, effectively "freezing" the microtubule cytoskeleton.

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of the microtubule network by this compound has profound and deleterious effects on cellular processes, particularly cell division, leading to cell cycle arrest and programmed cell death.

Disruption of Mitosis and G2/M Cell Cycle Arrest

Microtubule dynamics are critical for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By suppressing these dynamics, this compound prevents the proper attachment of chromosomes to the spindle and their subsequent segregation. This activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent aneuploidy. The result is a prolonged arrest in the G2/M phase of the cell cycle. In U937 cells treated with 80 nM this compound, the proportion of cells in the G2/M phase increased from 25% to 80% after 16 hours. This arrest is often characterized by the formation of abnormal mitotic spindles, including multipolar spindles.

Induction of Apoptosis

Prolonged mitotic arrest induced by microtubule-stabilizing agents like this compound is a potent trigger for apoptosis (programmed cell death). Following a period of G2/M arrest, cells treated with this compound begin to exhibit the classic hallmarks of apoptosis, including chromatin condensation and the formation of apoptotic bodies. In U937 cells, a significant accumulation of apoptotic cells is observed following the peak of abnormal mitoses. The induction of apoptosis by taxoids can be mediated by various signaling pathways, often involving the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1, independent of p53 status.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of this compound with microtubules and its cellular effects.

Table 1: Binding and Kinetic Parameters of this compound

| Parameter | Value | Conditions | Source |

| Association Constant (Ka) | ~1 x 107 M-1 | 37 °C | |

| Bimolecular Reaction Kinetic Constant | 6.10 ± 0.22 x 105 M-1s-1 | 37 °C | |

| Relative Affinity vs. Paclitaxel | 8-fold lower | Not specified | |

| Stoichiometry | 1 molecule this compound per αβ-tubulin dimer | In assembled microtubules | |

| Dissociation Half-life from cells | ~6 hours | Washed U937 cells |

Table 2: Cellular Effects of this compound and Related Taxoids

| Cell Line | Compound | Effect | Concentration | Source |

| U937 | This compound | Max. G2/M arrest (~80% of cells) | 80 nM (after 16h) | |

| U937 | This compound | Peak abnormal mitoses | 80 nM (after 10-12h) | |

| A549 (p53+/+) | Paclitaxel | G2/M Arrest | >0.002 µM | |

| H1299 (p53-/-) | Paclitaxel | G2/M Arrest | >0.025 µM | |

| A549 & H1299 | Paclitaxel | Max. Apoptosis (~28%) | 0.025 µM | |

| MCF-7 & MDA-MB-231 | Paclitaxel | Time-dependent viability inhibition | Not specified |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and microtubules are provided below.

Protocol: Live-Cell Fluorescence Imaging of Microtubules with this compound

Objective: To visualize the microtubule cytoskeleton in living cells using this compound.

Materials:

-

HeLa cells (or other adherent cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom imaging dishes

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation ~495 nm, Emission ~520 nm)

Procedure:

-

Cell Seeding: Plate HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Culture overnight at 37°C and 5% CO2.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed HBSS or culture medium to a final concentration of 1-2 µM.

-

Cell Staining: Aspirate the culture medium from the cells and wash once with pre-warmed HBSS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: After incubation, gently aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed HBSS to remove unbound probe.

-

Imaging: Immediately image the live cells using a fluorescence microscope. Note: The fluorescent signal of this compound in live cells can diminish rapidly upon exposure to light, so minimize light exposure and use sensitive camera settings.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To measure the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA

-

This compound or Paclitaxel (test compound) and DMSO (vehicle control)

-

Spectrophotometer with temperature control, capable of reading absorbance at 340 nm

Procedure:

-

Preparation: Pre-warm the spectrophotometer to 37°C. Keep tubulin and GTP on ice.

-

Reaction Mixture: In a microcuvette, prepare the reaction mixture on ice. For a 100 µL final volume, add:

-

Purified tubulin to a final concentration of 10-20 µM (1-2 mg/mL).

-

GTB.

-

Test compound (this compound) at the desired final concentration or an equivalent volume of DMSO for the control.

-

-

Initiation: To start the polymerization, add GTP to a final concentration of 1 mM. Mix gently but thoroughly by pipetting.

-

Measurement: Immediately place the cuvette in the temperature-controlled spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance (light scattering) is proportional to the mass of microtubules formed.

-

Analysis: Plot absorbance (A340) versus time. Compare the polymerization curves (lag phase, rate of polymerization, and plateau) between the control and this compound-treated samples.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle following treatment with a taxoid.

Materials:

-

U937 cells (or other cancer cell line)

-

RPMI-1640 medium with 10% FBS

-

This compound or Paclitaxel

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed U937 cells in a multi-well plate and treat them with various concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 16-24 hours).

-

Cell Harvesting: Collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be measured by the intensity of the PI fluorescence.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases. A sub-G1 peak can be quantified as an indicator of apoptotic cells.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core mechanisms and experimental logic described in this guide.

Caption: Core mechanism of this compound leading to apoptosis.

Caption: Workflow for live-cell microtubule imaging.

Caption: Kinetic steps of this compound binding to microtubules.

References

- 1. Fluorescent taxoids as probes of the microtubule cytoskeleton | Publicación [silice.csic.es]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescent taxoid probes for microtubule research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular recognition of taxol by microtubules. Kinetics and thermodynamics of binding of fluorescent taxol derivatives to an exposed site - PubMed [pubmed.ncbi.nlm.nih.gov]

Flutax 1 Binding to Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Flutax 1 for tubulin. This compound, a fluorescent derivative of paclitaxel, is a valuable tool for visualizing microtubules in living cells and for studying the interactions of taxoids with their target. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of this compound for Tubulin

This compound exhibits a high binding affinity for tubulin, comparable to its parent compound, paclitaxel. The binding is characterized by a fast bimolecular association followed by subsequent conformational changes. The key quantitative parameters for this compound binding to microtubules are summarized in the table below.

| Parameter | Value | Temperature | Method | Reference |

| Association Constant (Ka) | ~ 107 M-1 | 37°C | Fluorescence Anisotropy | [1] |

| Dissociation Constant (Kd) | ~ 100 nM | 37°C | Calculated from Ka | [1] |

| Association Rate Constant (kon) | 6.10 ± 0.22 x 105 M-1s-1 | 37°C | Stopped-Flow Fluorescence | [1] |

| Relative Affinity to Taxol | 8-fold lower | Not Specified | Competition Assay | [2] |

Experimental Protocols

The determination of this compound's binding affinity for tubulin relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

Fluorescence Anisotropy for Equilibrium Binding

This method measures the change in the rotational motion of this compound upon binding to the much larger microtubule structure.

Principle: The fluorescence anisotropy of a small fluorescent molecule like this compound is low in solution due to its rapid tumbling. Upon binding to a large, slowly rotating macromolecule like a microtubule, its motion is constrained, leading to a significant increase in fluorescence anisotropy. This change can be used to determine the binding affinity.

Protocol:

-

Preparation of Stabilized Microtubules:

-

Purified tubulin is polymerized in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) or by the addition of taxol to stabilize the microtubules.

-

The polymerized microtubules are then cross-linked with a mild fixative like glutaraldehyde to ensure their stability during the experiment.[1]

-

-

Titration:

-

A constant concentration of this compound (in the nanomolar range) is incubated with increasing concentrations of the stabilized microtubules.

-

The samples are incubated at a controlled temperature (e.g., 37°C) to reach binding equilibrium.

-

-

Measurement:

-

The fluorescence anisotropy of each sample is measured using a fluorometer equipped with polarizers.

-

The excitation wavelength is typically set near the absorption maximum of fluorescein (the fluorescent tag on this compound), around 495 nm, and the emission is monitored at around 520 nm.

-

-

Data Analysis:

-

The change in anisotropy is plotted against the concentration of microtubules.

-

The data is then fitted to a binding isotherm (e.g., a one-site binding model) to calculate the equilibrium association constant (Ka) or dissociation constant (Kd).

-

Stopped-Flow Fluorescence for Kinetic Analysis

This technique allows for the measurement of rapid binding events by quickly mixing the reactants and monitoring the change in fluorescence over a very short timescale.

Principle: The binding of this compound to microtubules results in a change in its fluorescence properties (intensity or anisotropy). By rapidly mixing solutions of this compound and microtubules and monitoring the fluorescence signal, the kinetics of the binding reaction can be determined.

Protocol:

-

Reactant Preparation:

-

Two syringes are prepared in the stopped-flow apparatus. One contains a solution of this compound, and the other contains a solution of pre-formed, stabilized microtubules at a known concentration.

-

-

Rapid Mixing:

-

The contents of the two syringes are rapidly mixed, initiating the binding reaction.

-

-

Fluorescence Monitoring:

-

The fluorescence signal (e.g., total fluorescence intensity or anisotropy) is monitored immediately after mixing with a high-speed detector. The change in fluorescence is recorded over time (typically in the millisecond to second range).

-

-

Data Analysis:

-

The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., a single or double exponential function) to determine the observed rate constants.

-

By performing the experiment at different reactant concentrations, the association rate constant (kon) can be calculated.

-

Signaling Pathways and Experimental Workflow

The binding of this compound to β-tubulin stabilizes microtubules, which disrupts the dynamic instability essential for proper mitotic spindle function. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The signaling cascade involves the activation of stress-activated protein kinases.

Caption: Signaling pathway initiated by this compound binding to tubulin.

The experimental workflow to determine the binding affinity of this compound to tubulin using a fluorescence-based competition assay is outlined below. This type of assay is crucial for screening and characterizing compounds that bind to the taxol-binding site on tubulin.

Caption: Workflow for a this compound competition binding assay.

References

An In-Depth Technical Guide to the Photophysical Properties of Flutax 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a green-fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol). This fluorescent probe has emerged as a valuable tool for the direct visualization and investigation of microtubule dynamics in living cells. By covalently linking a fluorescein moiety to paclitaxel, this compound retains the pharmacological activity of its parent compound, binding with high affinity to the β-tubulin subunit of microtubules and promoting their stabilization. This property, combined with its fluorescent nature, allows for real-time imaging of the microtubule cytoskeleton, providing critical insights into cellular processes such as mitosis, cell migration, and intracellular transport. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its characterization and use, and a visual representation of its mechanism of action.

Core Photophysical and Biochemical Properties

The utility of this compound as a fluorescent probe is defined by its distinct spectral characteristics and its strong, specific interaction with its biological target. These properties are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 495 nm | |

| Emission Maximum (λem) | 520 nm | |

| Binding Affinity (Ka) | ~ 10⁷ M⁻¹ | |

| Molecular Weight | 1283.3 g/mol | |

| Formula | C₇₁H₆₆N₂O₂₁ | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at -20°C |

Note: The absorption, fluorescence, and fluorescence decay of this compound in solution are pH sensitive.

Binding Kinetics to Microtubules

The interaction of this compound with microtubules is a dynamic process characterized by a multi-step binding mechanism. This process has been elucidated using stopped-flow techniques, revealing a fast initial bimolecular reaction followed by at least two monomolecular rearrangements.

| Kinetic Parameter | Value (at 37°C) | Reference |

| Bimolecular Reaction Rate Constant | 6.10 ± 0.22 x 10⁵ M⁻¹s⁻¹ |

This detailed kinetic information is crucial for designing and interpreting experiments aimed at understanding the molecular recognition of taxoids by microtubules.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

Materials:

-

This compound

-

Fluorescein (as a standard, quantum yield in 0.1 M NaOH is ~0.95)

-

Spectrograde ethanol

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a quartz cuvette

Protocol:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and fluorescein in spectrograde ethanol.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and the fluorescein standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (495 nm).

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at 495 nm.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength of the spectrofluorometer to 495 nm.

-

Record the fluorescence emission spectrum for each dilution of both this compound and the fluorescein standard. Ensure the emission range covers the entire emission profile (e.g., 500 nm to 650 nm).

-

It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the fluorescein standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Calculate Quantum Yield: The quantum yield of this compound (Φ_F(sample)) can be calculated using the following equation:

Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

Where:

-

Φ_F(standard) is the quantum yield of the fluorescein standard.

-

Gradient_sample and Gradient_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

The fluorescence lifetime of this compound can be measured using TCSPC, a highly sensitive technique that measures the decay of fluorescence intensity over time after excitation by a short pulse of light.

Instrumentation:

-

Pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength of ~495 nm.

-

Sample holder and optics.

-

A fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

TCSPC electronics.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup:

-

Align the pulsed laser to excite the sample.

-

Position the detector at a 90° angle to the excitation beam to collect the emitted fluorescence.

-

Use appropriate filters to block scattered excitation light from reaching the detector.

-

-

Data Acquisition:

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times. This histogram represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential decay function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ).

-

Live-Cell Imaging of Microtubules

This compound is an excellent probe for visualizing microtubules in living cells. The following protocol is a general guideline for staining adherent cells.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Adherent cells cultured on glass-bottom dishes or coverslips.

-

Complete cell culture medium.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium.

-

Fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm) and a live-cell imaging chamber to maintain 37°C and 5% CO₂.

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for optimal imaging. Grow cells to the desired confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1 to 2 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed HBSS or imaging medium to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Immediately transfer the cells to the fluorescence microscope equipped with a live-cell imaging chamber.

-

Acquire images using the appropriate filter set.

-

Note: this compound staining in live cells can be sensitive to photobleaching. It is recommended to use the lowest possible excitation light intensity and exposure time to minimize photodamage and signal loss.

-

Signaling Pathway and Experimental Workflows

Mechanism of Action: Microtubule Stabilization

This compound, like its parent compound paclitaxel, binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis.

Caption: Mechanism of this compound-induced microtubule stabilization and cell cycle arrest.

Experimental Workflow: Live-Cell Imaging

The following diagram outlines the key steps for visualizing microtubule dynamics in living cells using this compound.

Flutax 1 for Live Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Flutax 1, a fluorescent derivative of paclitaxel, for the direct visualization of microtubules in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, and present key data in a structured format to facilitate its application in research and drug development.

Core Principles: Mechanism of Action

This compound is a vital tool for studying microtubule dynamics in real-time. As a fluorescent taxoid, it binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization.[1] This action effectively arrests the cell cycle in mitosis, a mechanism shared with its parent compound, paclitaxel, a widely used anticancer drug.[2] The conjugation of a fluorescein moiety to the taxol core allows for the direct imaging of the microtubule cytoskeleton without the need for antibody staining or genetic modification.[2][3]

The binding of this compound to microtubules is a high-affinity interaction, making it a reliable probe for tracking microtubule structures and their dynamic changes. This direct labeling approach is particularly advantageous for live-cell imaging, offering a clear window into processes such as mitotic spindle formation, intracellular transport, and cell migration.

Below is a diagram illustrating the signaling pathway affected by this compound, leading to microtubule stabilization and cell cycle arrest.

Caption: Mechanism of this compound action on microtubule dynamics.

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative properties of this compound are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Weight | 1283.3 g/mol | |

| Molecular Formula | C71H66N2O21 | |

| Excitation Max. | 495 nm | |

| Emission Max. | 520 nm | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at -20°C |

Table 2: Binding and Biological Characteristics

| Parameter | Value | Source |

| Binding Target | β-tubulin subunit of microtubules | |

| Binding Affinity (Ka) | ~107 M-1 | |

| Primary Effect | Microtubule stabilization | |

| Cellular Consequence | Mitotic arrest |

Experimental Protocols

The following section provides a detailed methodology for utilizing this compound in live-cell imaging experiments.

Preparation of Stock Solutions

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in high-quality, anhydrous DMSO or ethanol to a concentration of 1-10 mM. For example, to make a 10 mM stock solution, add 77.9 µL of DMSO to 1 mg of this compound (MW: 1283.3).

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.

Live-Cell Staining Protocol (Example: HeLa Cells)

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.

-

Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) to the desired final concentration. A typical starting concentration is 2 µM.

-

Cell Staining: Remove the culture medium from the cells and gently add the this compound staining solution.

-

Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator. Incubation time may be varied (e.g., 30 minutes to 4 hours) depending on the cell type and experimental goals.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed culture medium or buffer to remove unbound this compound.

-

Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).

Important Considerations:

-

Photobleaching: this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time that provides an adequate signal.

-

Fixation: this compound staining is not well-retained after fixation. Therefore, it is primarily intended for live-cell imaging applications.

-

Cell Health: Monitor cell morphology and viability throughout the experiment, as high concentrations of this compound can be cytotoxic due to its antimitotic activity.

The following diagram outlines the general experimental workflow for live-cell imaging with this compound.

Caption: Experimental workflow for live-cell imaging using this compound.

Applications in Research and Drug Development

The ability of this compound to directly visualize microtubules in living cells makes it a valuable tool in several research areas:

-

Cancer Biology: Studying the effects of potential anticancer drugs on microtubule dynamics and mitotic progression.

-

Neuroscience: Investigating the role of microtubules in neuronal development, axonal transport, and neurodegenerative diseases.

-

Cell Biology: Elucidating the fundamental mechanisms of cell division, migration, and intracellular organization.

-

Drug Discovery: Screening for new compounds that target the microtubule cytoskeleton.

By providing a direct readout of microtubule integrity and dynamics, this compound offers a powerful method for researchers and drug development professionals to explore the intricate world of the cellular cytoskeleton.

References

Flutax-1: A Technical Guide to a Fluorescent Taxol Derivative for Microtubule Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Flutax-1, a fluorescent derivative of the potent anti-cancer agent paclitaxel (Taxol). Flutax-1 serves as a valuable tool for investigating microtubule dynamics, cellular mechanisms of taxol action, and for the discovery of new microtubule-targeting agents. This document details the chemical and fluorescent properties of Flutax-1, its binding kinetics to microtubules, and provides established experimental protocols for its application in cellular imaging and high-throughput screening. Furthermore, it elucidates the key signaling pathways modulated by taxol and its derivatives, offering a deeper understanding of their cytotoxic effects.

Introduction

Paclitaxel (Taxol) is a cornerstone of chemotherapy, exerting its anti-neoplastic effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Understanding the intricate interactions of taxol with microtubules and the downstream cellular consequences is paramount for optimizing its therapeutic use and developing novel anti-cancer drugs. Fluorescently labeled taxol derivatives, such as Flutax-1, have emerged as indispensable probes in this endeavor.[3]

Flutax-1 is a derivative of taxol where a fluorescein molecule is attached to the 7-hydroxyl group via an L-alanine linker.[4][5] This modification endows the molecule with fluorescent properties, allowing for direct visualization of its binding to microtubules in live cells and in vitro assays. Its high affinity for the taxol binding site on β-tubulin makes it an excellent tool for studying microtubule dynamics and for screening for new compounds that interact with this critical site.

Physicochemical and Spectroscopic Properties

Flutax-1 possesses a unique combination of the pharmacological properties of taxol and the spectroscopic characteristics of fluorescein. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol | |

| Molecular Formula | C71H66N2O21 | |

| Molecular Weight | 1283.3 g/mol | |

| Purity | ≥95% (HPLC) | |

| Excitation Maximum (λex) | 495 nm | |

| Emission Maximum (λem) | 520 nm | |

| Binding Affinity (Ka) | ~107 M-1 | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at -20°C |

Mechanism of Action

Flutax-1, like its parent compound taxol, binds to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its dynamic instability—a process crucial for the proper functioning of the mitotic spindle during cell division. The hyper-stabilization of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.

Taxol-Induced Signaling Pathways

The cytotoxic effects of taxol are not solely due to mechanical disruption of the cell cycle but also involve the modulation of complex intracellular signaling pathways. The stabilization of microtubules acts as a stress signal that activates a cascade of events leading to apoptosis.

The arrest of the cell cycle at the G2/M transition is a primary consequence of microtubule stabilization by taxol. This arrest is mediated by the activation of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. The presence of stabilized, non-dynamic microtubules is recognized as an error, leading to sustained SAC activation and cell cycle arrest.

Prolonged G2/M arrest is a potent trigger for apoptosis. Taxol can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving a complex interplay of pro- and anti-apoptotic proteins. A key event is the activation of a cascade of caspases, the executioners of apoptosis.

Experimental Protocols

Synthesis and Purification of Flutax-1

Materials:

-

Paclitaxel

-

N-Boc-L-alanine

-

Fluorescein isothiocyanate (FITC) or a suitable activated fluorescein derivative

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

4-Dimethylaminopyridine (DMAP)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

-

Reagents for purification (e.g., silica gel for column chromatography, HPLC grade solvents)

Procedure:

-

Esterification of Paclitaxel with N-Boc-L-alanine:

-

Dissolve paclitaxel and N-Boc-L-alanine in anhydrous dichloromethane.

-

Add DCC and a catalytic amount of DMAP.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove dicyclohexylurea.

-

Purify the product (7-O-(N-Boc-L-alanyl)taxol) by silica gel column chromatography.

-

-

Deprotection of the Boc Group:

-

Dissolve the product from the previous step in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent and TFA under reduced pressure to obtain 7-O-(L-alanyl)taxol.

-

-

Coupling with Fluorescein:

-

Dissolve 7-O-(L-alanyl)taxol and fluorescein isothiocyanate in anhydrous dimethylformamide.

-

Add a non-nucleophilic base such as triethylamine.

-

Stir the reaction in the dark at room temperature until completion.

-

Purify the final product, Flutax-1, by preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Purification:

-

HPLC System: A preparative HPLC system with a C18 column is recommended.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.

-

Detection: UV detection at a wavelength corresponding to the absorbance of fluorescein (around 490 nm) and taxol (around 227 nm).

-

Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry and NMR.

Cellular Imaging of Microtubules

This protocol describes the staining of microtubules in live HeLa cells using Flutax-1.

Materials:

-

HeLa cells cultured on glass-bottom dishes or coverslips

-

Flutax-1 stock solution (e.g., 1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Incubator (37°C, 5% CO2)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Seed HeLa cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Preparation of Staining Solution: Dilute the Flutax-1 stock solution in pre-warmed HBSS to a final concentration of 2 µM.

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the 2 µM Flutax-1 staining solution to the cells.

-

Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Washing:

-

After incubation, remove the staining solution and wash the cells gently two to three times with pre-warmed HBSS to remove unbound Flutax-1.

-

Add fresh pre-warmed HBSS to the cells for imaging.

-

-

Imaging:

-

Image the cells immediately on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~495 nm, emission ~520 nm).

-

Important: Flutax-1 staining in live cells is susceptible to photobleaching. Minimize light exposure to the samples to preserve the fluorescent signal. It is also important to note that Flutax-1 staining is not well-retained after cell fixation.

-

High-Throughput Screening (HTS) for Taxol-Site Binders using Fluorescence Polarization

This protocol provides a framework for a competitive fluorescence polarization (FP) assay to screen for compounds that bind to the taxol site on microtubules. The principle relies on the change in the polarization of emitted light when the small, fluorescent Flutax-1 binds to the much larger microtubule polymer. Unlabeled compounds that compete for the same binding site will displace Flutax-1, leading to a decrease in fluorescence polarization.

Materials:

-

Purified tubulin

-

GTP (Guanosine triphosphate)

-

Paclitaxel (as a positive control)

-

Flutax-1

-

Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

Compound library dissolved in DMSO

-

384-well black, low-volume microplates

-

A microplate reader capable of measuring fluorescence polarization

Assay Development and Optimization:

-

Tubulin Polymerization: Determine the optimal concentration of tubulin and GTP, and incubation time and temperature to achieve stable microtubule polymers.

-

Flutax-1 Titration: Determine the Kd of Flutax-1 binding to polymerized tubulin by titrating a fixed concentration of microtubules with increasing concentrations of Flutax-1 and measuring the change in fluorescence polarization. A suitable concentration of Flutax-1 for the competition assay is typically at or below its Kd.

-

DMSO Tolerance: Determine the maximum concentration of DMSO that does not significantly affect the assay signal.

HTS Protocol:

-

Prepare Microtubules: Polymerize tubulin by incubating with GTP in assay buffer at 37°C for a predetermined time.

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 1-2 µL) of test compounds and controls (DMSO for negative control, paclitaxel for positive control) into the wells of a 384-well plate.

-

Add a solution of pre-polymerized microtubules to all wells.

-

Add the Flutax-1 solution to all wells. The final concentration of all components should be optimized as described above.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Read the fluorescence polarization on a plate reader using appropriate excitation and emission filters for fluorescein.

-

Data Analysis:

-

Calculate the change in millipolarization units (mP).

-

Compounds that cause a significant decrease in mP are considered potential hits as they displace Flutax-1 from the microtubules.

-

The activity of hit compounds can be quantified by determining their IC50 values from dose-response curves.

-

Conclusion

Flutax-1 is a powerful and versatile fluorescent probe that has significantly advanced our understanding of the mechanism of action of taxol and the dynamics of the microtubule cytoskeleton. Its utility in cellular imaging allows for the direct visualization of taxol's primary cellular target, while its application in fluorescence polarization-based assays provides a robust platform for high-throughput screening of novel microtubule-targeting agents. This technical guide provides a foundational resource for researchers and drug development professionals seeking to leverage the capabilities of Flutax-1 in their scientific endeavors. The detailed protocols and pathway diagrams herein serve as a practical starting point for the design and execution of experiments aimed at unraveling the complexities of microtubule biology and discovering the next generation of anti-cancer therapeutics.

References

- 1. Synthesis of a Fluorescent Analogue of Paclitaxel That Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of fluorescent dye for tracking biodistribution of paclitaxel in live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [opus4.kobv.de]

The Impact of Flutax-1 on In Vitro Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Flutax-1, a fluorescent derivative of paclitaxel, and its application in the study of microtubule dynamics in vitro. This document outlines the core principles of Flutax-1's mechanism of action, presents quantitative data on its effects, and offers detailed experimental protocols for its use in a research setting.

Introduction to Flutax-1

Flutax-1 is a valuable molecular probe for investigating the microtubule cytoskeleton.[1] As a fluorescent analog of paclitaxel (Taxol), it retains the parent molecule's ability to bind to and stabilize microtubules.[2] This property, combined with its intrinsic fluorescence, allows for the direct visualization and quantification of microtubule polymerization and dynamics.[1][3] Flutax-1 binds with high affinity to microtubules, with an association constant (Ka) of approximately 107 M-1.[3] Its fluorescent properties, with excitation and emission maxima at 495 nm and 520 nm respectively, make it suitable for a range of fluorescence microscopy applications.

Mechanism of Action: Microtubule Stabilization

Flutax-1, like paclitaxel, exerts its effects by binding to the β-tubulin subunit within the microtubule polymer. This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubule, effectively suppressing its dynamic instability. The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is essential for numerous cellular functions, including cell division and intracellular transport. By locking the microtubule in a polymerized state, Flutax-1 and other taxoids disrupt these vital processes.

The binding of Flutax-1 to microtubules is a multi-step process, beginning with a rapid bimolecular reaction followed by subsequent conformational changes in the microtubule structure. This interaction is thought to occur at an exposed site on the microtubule, readily accessible from the surrounding solution.

Caption: Flutax-1 binds to β-tubulin, stabilizing microtubules and arresting the cell cycle.

Quantitative Effects on Microtubule Dynamics

While Flutax-1 is known to promote microtubule assembly, specific quantitative data on its modulation of dynamic instability parameters in vitro is not as extensively published as for its parent compound, paclitaxel. However, given their shared mechanism of action, the effects of paclitaxel can be considered a close approximation for those of Flutax-1. Flutax-1 has been shown to compete with paclitaxel for the same binding site, albeit with an eightfold lower relative affinity. The following table summarizes the known binding kinetics of Flutax-1 and the well-documented effects of paclitaxel on microtubule dynamics in vitro.

| Parameter | Flutax-1 | Paclitaxel (Taxol) | Effect |

| Binding Affinity (Ka) | ~ 107 M-1 | High | High affinity binding to microtubules. |

| Association Rate Constant (kon) | 6.10 x 105 M-1s-1 | 3.6 x 106 M-1s-1 | Rapid binding to the microtubule lattice. |

| Growth Rate | Not explicitly quantified | Decreased | Slows the rate of tubulin addition. |

| Shrinkage Rate | Not explicitly quantified | Strongly Suppressed | Prevents rapid depolymerization. |

| Catastrophe Frequency | Not explicitly quantified | Strongly Suppressed | Reduces the transition from growth to shrinkage. |

| Rescue Frequency | Not explicitly quantified | Increased | Promotes the transition from shrinkage to growth. |

Note: The quantitative data for paclitaxel's effects on microtubule dynamics are used as a proxy for Flutax-1 due to a lack of specific published data for Flutax-1 and their similar mechanisms of action.

Experimental Protocols for In Vitro Analysis

The following protocols provide a framework for studying the effects of Flutax-1 on microtubule dynamics in vitro.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of Flutax-1 on the overall polymerization of tubulin by monitoring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole) or other suitable fluorescent reporter

-

Flutax-1 stock solution (in DMSO)

-

Black, opaque 96-well plate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.

-

Prepare a tubulin polymerization mix on ice containing:

-

Tubulin (final concentration 2 mg/mL)

-

General Tubulin Buffer

-

GTP (final concentration 1 mM)

-

Glycerol (final concentration 10%)

-

DAPI (final concentration 5-10 µM)

-

-

Prepare serial dilutions of Flutax-1 in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

-

Assay Execution:

-

Pipette 10 µL of the Flutax-1 dilutions (or controls) into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of Flutax-1 on the lag phase (nucleation), the polymerization rate (slope of the growth phase), and the final steady-state polymer mass.

-

Visualization of Microtubule Dynamics by Microscopy

This protocol allows for the direct observation of individual microtubule dynamics in the presence of Flutax-1.

Caption: Workflow for visualizing and quantifying microtubule dynamics in vitro.

Materials:

-

Microscope slides and coverslips

-

GMPCPP-stabilized microtubule "seeds" (short, stable microtubule fragments)

-

Purified tubulin

-

BRB80 buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (100 mM)

-

Flutax-1 stock solution

-

Casein solution (for blocking)

-

Oxygen scavenger system (e.g., glucose oxidase, catalase, glucose)

-

Total Internal Reflection Fluorescence (TIRF) microscope or a microscope equipped for interference reflection microscopy (IRM).

Procedure:

-

Flow Chamber Preparation:

-

Construct a flow chamber using a microscope slide and coverslip.

-

Introduce a solution containing GMPCPP-stabilized microtubule seeds into the chamber and allow them to adhere to the glass surface.

-

Wash the chamber with BRB80 buffer.

-

Block the surface with a casein solution to prevent non-specific binding of tubulin.

-

-

Initiation of Microtubule Growth:

-

Prepare a polymerization mix containing purified tubulin (at a concentration above the critical concentration for polymerization), GTP, an oxygen scavenger system, and the desired concentration of Flutax-1 (or vehicle control).

-

Introduce the polymerization mix into the flow chamber.

-

-

Imaging and Analysis:

-

Place the slide on the microscope stage, pre-warmed to 37°C.

-

Acquire time-lapse images of the growing microtubules using TIRF microscopy (if using fluorescently labeled tubulin) or IRM.

-

Generate kymographs (space-time plots) from the time-lapse movies.

-

From the kymographs, measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).

-

Conclusion

Flutax-1 serves as a powerful tool for the investigation of microtubule dynamics in vitro. Its intrinsic fluorescence and paclitaxel-like stabilizing activity allow for both the visualization and manipulation of the microtubule cytoskeleton. The experimental protocols outlined in this guide provide a foundation for researchers to quantitatively assess the impact of Flutax-1 and other compounds on the fundamental processes of microtubule polymerization and dynamic instability. Such studies are crucial for advancing our understanding of cytoskeletal regulation and for the development of novel therapeutics targeting the microtubule network.

References

Flutax-1: A Technical Guide to its Spectral Properties and Microtubule-Stabilizing Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1 is a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol). By covalently linking a fluorescein moiety to paclitaxel, Flutax-1 enables the direct visualization of microtubules in living cells, making it an invaluable tool for studying microtubule dynamics and the mechanism of action of taxane-based drugs.[1][2][3] This technical guide provides an in-depth overview of the excitation and emission spectra of Flutax-1, detailed experimental protocols for its use, and an exploration of the signaling pathways affected by its microtubule-stabilizing activity.

Core Properties of Flutax-1

Flutax-1 retains the biological activity of its parent compound, binding to the β-tubulin subunit of microtubules and promoting their stabilization.[1] This action disrupts the dynamic instability of microtubules, a process essential for various cellular functions, most notably mitosis. The attached fluorescein provides a means to directly observe these effects using fluorescence microscopy.

Quantitative Data Summary

| Property | Value | Source |

| Excitation Maximum (λex) | 495 nm | |

| Emission Maximum (λem) | 520 nm | |

| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.9 | |

| Molecular Weight | 1283.28 g/mol | |

| Chemical Formula | C₇₁H₆₆N₂O₂₁ | |

| Binding Affinity (Ka) | ~10⁷ M⁻¹ |

Signaling Pathways Affected by Flutax-1

The primary mechanism of action of Flutax-1 is the stabilization of microtubules. This has significant downstream consequences on cellular signaling pathways that are dependent on a dynamic microtubule cytoskeleton.

Experimental Protocols

Live-Cell Imaging of Microtubules with Flutax-1

This protocol describes the staining of microtubules in living cells for visualization by fluorescence microscopy.

Materials:

-

Flutax-1 stock solution (1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~495 nm, Emission: ~520 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Staining Solution Preparation: Dilute the Flutax-1 stock solution in pre-warmed cell culture medium to a final concentration of 0.5-2 µM.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the Flutax-1 staining solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells two to three times with pre-warmed HBSS or imaging buffer to remove unbound Flutax-1.

-

Imaging: Mount the cells on the fluorescence microscope and image immediately. Flutax-1 is susceptible to photobleaching, so minimize light exposure.

Quantitative Fluorescence-Based Microtubule Binding Assay

This protocol provides a method to quantify the binding of Flutax-1 to purified microtubules in vitro.

Materials:

-

Lyophilized tubulin protein

-

GTP solution (100 mM)

-

Paclitaxel (non-fluorescent)

-

Flutax-1

-

Microtubule stabilization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

-

Glycerol cushion (e.g., 60% glycerol in stabilization buffer)

-

High-speed centrifuge with a suitable rotor for pelleting microtubules

-

Fluorometer or fluorescence plate reader

Procedure:

-

Microtubule Polymerization: a. Resuspend lyophilized tubulin in ice-cold stabilization buffer to a final concentration of 10 mg/mL. b. Add GTP to a final concentration of 1 mM. c. Incubate on ice for 15 minutes. d. Induce polymerization by incubating at 37°C for 30 minutes. e. Stabilize the polymerized microtubules by adding paclitaxel to a final concentration of 20 µM and incubating for another 30 minutes at 37°C.

-

Binding Reaction: a. In a series of microcentrifuge tubes, prepare reactions containing a fixed concentration of stabilized microtubules (e.g., 1 µM tubulin dimer) and varying concentrations of Flutax-1 (e.g., 0-5 µM). b. Include a control with a high concentration of non-fluorescent paclitaxel (e.g., 100 µM) to determine non-specific binding. c. Incubate the reactions at 37°C for 30 minutes.

-

Separation of Bound and Unbound Flutax-1: a. Carefully layer each reaction mixture onto a glycerol cushion in a pre-chilled ultracentrifuge tube. b. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules.

-

Quantification: a. Carefully remove the supernatant containing unbound Flutax-1. b. Resuspend the microtubule pellet in a known volume of cold stabilization buffer containing a depolymerizing agent (e.g., 10 mM CaCl₂). c. Measure the fluorescence of the resuspended pellet using a fluorometer (λex = 495 nm, λem = 520 nm).

-

Data Analysis: a. Subtract the fluorescence of the non-specific binding control from all other readings. b. Plot the specific fluorescence as a function of the Flutax-1 concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).

Conclusion

Flutax-1 is a powerful tool for investigating the role of microtubules in cellular processes and for screening novel microtubule-targeting agents. Its well-defined spectral properties and its ability to directly report on its binding to microtubules make it a versatile probe for both qualitative imaging and quantitative biochemical assays. Understanding the downstream signaling consequences of microtubule stabilization by Flutax-1 provides crucial insights into the mechanisms of taxane-based chemotherapy and opens avenues for the development of more effective and targeted cancer therapies.

References

An In-depth Technical Guide to 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol (FLUTAX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol, commonly known as FLUTAX, is a fluorescent derivative of the potent anticancer agent Paclitaxel (Taxol). This synthetically modified taxoid incorporates a fluorescein moiety, enabling its use as a probe in various biological assays to study the mechanism of action of Taxol, microtubule dynamics, and drug-target interactions at the cellular and subcellular levels. Its intrinsic fluorescence allows for direct visualization by fluorescence microscopy, providing a powerful tool for cancer research and drug discovery.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, synthesis, and mechanism of action of FLUTAX. Detailed experimental protocols and data are presented to facilitate its application in research settings.

Chemical Structure and Properties

FLUTAX is derived from Paclitaxel by esterification at the C-7 hydroxyl group with N-(4-Fluoresceincarbonyl)-L-alanine. This modification attaches the fluorescein fluorophore via an L-alanine linker to the paclitaxel core. The essential pharmacophore of paclitaxel required for its biological activity is largely retained.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of FLUTAX is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C69H69N3O19 | Inferred from structure |

| Molecular Weight | 1284.3 g/mol | Inferred from structure |

| Appearance | Yellow to orange solid | General knowledge |

| Solubility | Soluble in DMSO, DMF. Limited aqueous solubility. | [3] |

| Excitation Maximum (λex) | 495 nm | [2] |

| Emission Maximum (λem) | 520 nm | [2] |

| Binding Affinity (Ka) to Microtubules | ~ 10^7 M^-1 |

Synthesis and Purification

The synthesis of FLUTAX involves a two-step process: the acylation of Paclitaxel at the 7-hydroxyl group with a protected L-alanine, followed by the coupling of the deprotected 7-O-(L-alanyl)Taxol with an amine-reactive derivative of fluorescein.

Synthetic Workflow

Experimental Protocol: Synthesis of FLUTAX

Step 1: Synthesis of 7-O-(L-alanyl)Taxol

-

Materials: Paclitaxel, N-Boc-L-alanine, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure (Esterification):

-

Dissolve Paclitaxel (1 equivalent) and N-Boc-L-alanine (1.5 equivalents) in anhydrous DCM.

-

Add DMAP (0.2 equivalents) to the solution.

-

Cool the reaction mixture to 0°C and add DCC (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 7-O-(N-Boc-L-alanyl)Taxol.

-

-

Procedure (Deprotection):

-

Dissolve the purified 7-O-(N-Boc-L-alanyl)Taxol in a mixture of DCM and TFA (e.g., 4:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure to obtain the crude 7-O-(L-alanyl)Taxol TFA salt. This is often used in the next step without further purification.

-

Step 2: Conjugation with Fluorescein

-

Materials: 7-O-(L-alanyl)Taxol TFA salt, 5(6)-Carboxyfluorescein succinimidyl ester (Fluorescein-NHS ester), N,N-Diisopropylethylamine (DIEA), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 7-O-(L-alanyl)Taxol TFA salt (1 equivalent) in anhydrous DMF.

-

Add DIEA (3-4 equivalents) to neutralize the TFA salt and to act as a base.

-

In a separate container, dissolve Fluorescein-NHS ester (1.2 equivalents) in anhydrous DMF.

-

Add the Fluorescein-NHS ester solution dropwise to the taxol derivative solution.

-

Stir the reaction at room temperature for 4-6 hours in the dark.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Experimental Protocol: HPLC Purification of FLUTAX

-

Instrumentation: A preparative High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA).

-

Solvent A: Water + 0.1% TFA

-

Solvent B: Acetonitrile + 0.1% TFA

-

-

Gradient: A typical gradient would be from 30% to 90% Solvent B over 30 minutes.

-

Flow Rate: 4-5 mL/min.

-

Detection: Monitor at 227 nm (for the paclitaxel backbone) and 490 nm (for the fluorescein moiety).

-

Procedure:

-

Dissolve the crude FLUTAX in a minimal amount of DMF or the initial mobile phase composition.

-

Inject the sample onto the column.

-

Collect fractions corresponding to the major product peak.

-

Combine the pure fractions and lyophilize to obtain FLUTAX as a solid.

-

-

Characterization: Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Biological Activity

Similar to its parent compound, FLUTAX exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway of Taxol-Induced Apoptosis

The stabilization of microtubules by taxanes is known to trigger a cascade of signaling events. Key among these is the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, which are crucial for the apoptotic response.

Experimental Applications

FLUTAX is a versatile tool for studying microtubule-related cellular processes. Its primary application is in the visualization of microtubule networks in fixed and living cells.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules, which can be monitored by an increase in fluorescence or turbidity.

-

Materials:

-

Lyophilized tubulin protein (>97% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

FLUTAX stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

96-well, black, clear-bottom plates

-

Temperature-controlled fluorescence plate reader

-

-

Procedure:

-

Preparation of Tubulin: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep the tubulin solution on ice at all times to prevent premature polymerization.

-

Preparation of Compounds: Prepare a 10x working stock of FLUTAX, paclitaxel, and DMSO vehicle in General Tubulin Buffer. A typical final concentration for testing is in the low micromolar range.

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Pipette 10 µL of the 10x compound dilutions (or controls) into the appropriate wells.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the 37°C plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background.

-

Plot the change in fluorescence versus time for each condition.

-

An increase in fluorescence over time compared to the vehicle control indicates the promotion of microtubule polymerization.

-

-

Conclusion

7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol (FLUTAX) is an invaluable tool for researchers in cell biology and cancer pharmacology. Its ability to fluorescently label microtubules while retaining the biological activity of Paclitaxel allows for direct investigation of microtubule dynamics, drug-target interactions, and the cellular consequences of microtubule stabilization. The experimental protocols and data provided in this guide serve as a resource for the effective application of FLUTAX in a research setting.

References

Flutax-1: A Fluorescent Probe for Elucidating Tubulin Polymerization Dynamics and Microtubule-Targeted Drug Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flutax-1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as an invaluable tool for the real-time visualization and quantitative analysis of microtubule dynamics in living cells. By covalently linking a fluorescein moiety to the taxol core, Flutax-1 retains the pharmacological activity of its parent compound—promoting tubulin polymerization and stabilizing microtubules—while enabling direct observation via fluorescence microscopy. This technical guide provides a comprehensive overview of Flutax-1's mechanism of action, its effects on tubulin polymerization, and its utility in elucidating the complex signaling pathways modulated by microtubule-stabilizing agents. Detailed experimental protocols and quantitative data are presented to facilitate the application of this powerful probe in preclinical drug development and fundamental cell biology research.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing pivotal roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is tightly regulated and essential for their cellular functions.[3] Consequently, tubulin and microtubules represent a validated target for a major class of anticancer drugs.[4]

Paclitaxel (Taxol) is a cornerstone of this drug class, exerting its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which stabilizes the polymer and inhibits its depolymerization. This disruption of microtubule dynamics leads to a sustained arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.[5] To better understand the intricate molecular events governed by taxane-class drugs, fluorescent probes that report on their binding and effects in real-time are indispensable. Flutax-1 was developed for this purpose, offering a means to directly visualize microtubule organization and dynamics in living cells.

This guide will delve into the core aspects of Flutax-1's interaction with tubulin, presenting key quantitative data on its binding affinity and kinetics. Furthermore, it will detail the experimental methodologies required to leverage Flutax-1 in research settings and provide a visual representation of the signaling cascades affected by its mechanism of action.

Mechanism of Action of Flutax-1

Similar to its parent compound, Flutax-1 binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, shifting the equilibrium towards polymerization and suppressing the dynamic instability that is crucial for mitotic spindle formation and function. The covalent attachment of the fluorescein probe to the C7 position of the baccatin core of taxol allows for this activity while conferring fluorescence.

The binding of Flutax-1 to microtubules is a high-affinity interaction, making it a robust tool for labeling and tracking microtubule structures. It competes for the same binding site as paclitaxel, indicating a shared mechanism of action. The binding process itself is not a simple single-step event but rather a multi-step process involving an initial rapid bimolecular interaction followed by subsequent conformational changes.

Quantitative Analysis of Flutax-1 and Tubulin Interaction

The interaction between Flutax-1 and microtubules has been characterized with high precision, providing valuable quantitative parameters for researchers. These data are crucial for designing experiments and interpreting results related to microtubule dynamics and the screening of other potential microtubule-targeting agents.

| Parameter | Flutax-1 | Flutax-2 | Reference |

| Association Rate Constant (k+1) | 6.10 ± 0.22 x 10^5 M⁻¹s⁻¹ | 13.8 ± 1.8 x 10^5 M⁻¹s⁻¹ | |

| Dissociation Rate Constant (k-1) | Not directly reported | Not directly reported | |

| Association Constant (Ka) | ~10^7 M⁻¹ | ~10^7 M⁻¹ | |

| Excitation Maximum (λex) | 495 nm | Not Applicable | |

| Emission Maximum (λem) | 520 nm | Not Applicable |

Table 1: Kinetic and Photophysical Properties of Flutax Derivatives. The data presented here are from studies conducted at 37°C. Flutax-2 is another fluorescent taxoid derivative with a difluoro-fluorescein moiety.

Experimental Protocols

In Vitro Microtubule Polymerization Assay